molecular formula C9H10N2O3 B3377642 5-Propanamidopyridine-3-carboxylic acid CAS No. 1341770-86-2

5-Propanamidopyridine-3-carboxylic acid

Cat. No. B3377642
CAS RN: 1341770-86-2
M. Wt: 194.19
InChI Key: KVFWYHRKHHXKTK-UHFFFAOYSA-N
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Description

5-Propanamidopyridine-3-carboxylic acid, also known as Pro-Py-3, is an organic compound that has recently gained attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. Pro-Py-3 is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 5-Propanamidopyridine-3-carboxylic acid is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that 5-Propanamidopyridine-3-carboxylic acid can inhibit the activity of enzymes such as phosphodiesterase (PDE), which is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
5-Propanamidopyridine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of inflammatory responses. These effects make 5-Propanamidopyridine-3-carboxylic acid a promising candidate for further study in the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Propanamidopyridine-3-carboxylic acid for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of 5-Propanamidopyridine-3-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on 5-Propanamidopyridine-3-carboxylic acid, including the investigation of its effects on different types of cancer cells, the development of new drug delivery methods, and the exploration of its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 5-Propanamidopyridine-3-carboxylic acid and its potential applications in the development of new drugs and therapies.

Scientific Research Applications

5-Propanamidopyridine-3-carboxylic acid has been the subject of several scientific studies, with researchers investigating its potential applications in the development of new drugs and therapies. Some of the most promising areas of research include the treatment of cancer, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

5-(propanoylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-8(12)11-7-3-6(9(13)14)4-10-5-7/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFWYHRKHHXKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CN=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propanamidopyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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